3-Methanesulfonylthiophene-2-carbaldehyde
Description
Properties
IUPAC Name |
3-methylsulfonylthiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3S2/c1-11(8,9)6-2-3-10-5(6)4-7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVHEDLTQMUKFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(SC=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Chemical Transformations of 3 Methanesulfonylthiophene 2 Carbaldehyde
Reactivity Profile of the Aldehyde Moiety
The aldehyde group is a primary site for nucleophilic attack due to the polarization of the carbon-oxygen double bond.
Nucleophilic Addition Reactions
The aldehyde functionality readily undergoes nucleophilic addition. For instance, it is expected to react with primary amines to form imines (Schiff bases) and with hydrazines to yield hydrazones. These condensation reactions are fundamental in the derivatization of aldehydes.
Table 1: Predicted Nucleophilic Addition Reactions
| Reactant | Product Type |
|---|---|
| Primary Amine (R-NH₂) | Imine |
| Hydrazine (B178648) (H₂NNH₂) | Hydrazone |
Oxidation to Carboxylic Acid Derivatives
The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 3-methanesulfonylthiophene-2-carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O).
Reduction to Alcohols and Hydrocarbons
Reduction of the aldehyde group can yield either the primary alcohol, (3-methanesulfonylthiophen-2-yl)methanol, or be taken further to the methyl group, 2-methyl-3-methanesulfonylthiophene. Common reducing agents for the conversion to the alcohol include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Complete reduction to the hydrocarbon can be achieved through methods like the Wolff-Kishner or Clemmensen reduction.
Carbonyl Protection Strategies: Thioacetalization for Dithiane Formation
In multi-step syntheses, it is often necessary to protect the reactive aldehyde group. A common strategy is the formation of a dithiane, a cyclic thioacetal, by reacting the aldehyde with a dithiol, such as 1,3-propanedithiol, in the presence of an acid catalyst. This protecting group is stable to a wide range of reaction conditions and can be removed when needed.
Reactions of the Thiophene (B33073) Nucleus
The electron-withdrawing nature of the methanesulfonyl and formyl groups deactivates the thiophene ring towards electrophilic aromatic substitution. However, the ring can participate in other types of reactions.
Functionalization via Cross-Coupling Reactions
While the electron-deficient nature of the thiophene ring in this specific compound might present challenges, palladium-catalyzed cross-coupling reactions are a powerful tool for the functionalization of thiophenes in general. If a suitable leaving group (e.g., a halogen) were present on the thiophene ring, reactions like Suzuki (with boronic acids for C-C coupling) or Buchwald-Hartwig (with amines for C-N coupling) could potentially be employed for further derivatization. The specific conditions would need to be optimized to account for the electronic effects of the existing substituents.
Table 2: Potential Cross-Coupling Reactions (Hypothetical for a Halogenated Analog)
| Reaction Name | Coupling Partner | Bond Formed |
|---|---|---|
| Suzuki Coupling | Aryl/Vinyl Boronic Acid | C-C |
Cycloaddition Reactions Involving the Thiophene Ring
The aromatic nature of the thiophene ring generally renders it less reactive in cycloaddition reactions compared to less aromatic dienes like furan. However, the presence of strong electron-withdrawing groups, such as the methanesulfonyl and aldehyde moieties in 3-Methanesulfonylthiophene-2-carbaldehyde, is expected to significantly modify this reactivity.
Thiophenes substituted with electron-withdrawing groups can participate as dienophiles in normal electron demand Diels-Alder reactions researchgate.net. The electron-deficient nature of the thiophene ring in this compound, caused by the -M and -I effects of the sulfonyl and aldehyde groups, would make it a poor diene but a potentially reactive dienophile when paired with an electron-rich diene.
Conversely, to make the thiophene ring act as a diene in a [4+2] cycloaddition, a loss of aromaticity is generally required. One strategy to achieve this is through oxidation of the sulfur atom to a sulfoxide or a sulfone researchtrends.netutexas.edu. Thiophene S-oxides, which can be generated in situ, have been shown to be effective dienes in Diels-Alder reactions researchtrends.net. Similarly, thiophene 1,1-dioxides are electron-deficient dienes that readily undergo cycloaddition with a variety of dienophiles, including electron-rich alkenes utexas.edu. While no specific studies on the cycloaddition reactions of this compound have been reported, it is plausible that its corresponding S-oxide or S,S-dioxide would exhibit enhanced reactivity as a diene.
Table 1: Expected Reactivity of this compound in Cycloaddition Reactions Based on Analogy
| Reaction Type | Role of Thiophene Derivative | Expected Reactivity | Rationale |
| Normal Demand Diels-Alder | Dienophile | Potentially Reactive | Strong electron-withdrawing groups decrease the electron density of the thiophene ring. |
| Normal Demand Diels-Alder | Diene | Unreactive | Aromaticity and electron-withdrawing groups disfavor participation as a diene. |
| Inverse Electron Demand Diels-Alder | Diene | Potentially Reactive | The electron-deficient nature of the ring would favor reaction with an electron-rich dienophile. |
| [4+2] Cycloaddition | Diene (as S-oxide or S,S-dioxide) | Reactive | Oxidation of the sulfur atom reduces aromaticity and enhances diene character. |
Transformations Involving the Methanesulfonyl Group
The methanesulfonyl group is a powerful electron-withdrawing group that significantly influences the reactivity of the thiophene ring. Its presence activates the ring for certain transformations and also presents possibilities for its own modification or displacement.
Mechanistic Insights into the Role of the Sulfonyl Group on Thiophene Reactivity
The methanesulfonyl group at the 3-position, along with the aldehyde at the 2-position, strongly activates the thiophene ring towards nucleophilic aromatic substitution (SNAr) nih.govlibretexts.orgyoutube.com. A computational study on the reaction of 2-methoxy-3-methanesulfonyl-5-nitrothiophene with pyrrolidine provides significant insights into the role of the sulfonyl group nih.gov. This study suggests that the SNAr reaction proceeds via a stepwise pathway involving the initial addition of the nucleophile to the C2 position of the thiophene ring to form a zwitterionic intermediate nih.gov.
The strong electron-withdrawing nature of the methanesulfonyl group is crucial for stabilizing the negative charge that develops on the thiophene ring in the intermediate Meisenheimer complex nih.govyoutube.com. This stabilization lowers the activation energy for the nucleophilic attack, thus facilitating the substitution reaction. The study on 2-methoxy-3-methanesulfonyl-5-nitrothiophene demonstrated that the Gibbs free energy barrier for the initial nucleophilic addition is significantly influenced by the nature of the substituent at the 3-position nih.gov.
Table 2: Calculated Gibbs Free Energy Barriers (ΔG‡) for the Nucleophilic Addition of Pyrrolidine to 2-methoxy-3-X-5-nitrothiophenes
| Substituent (X) at C3 | ΔG‡ (kcal/mol) |
| NO₂ | 18.2 |
| CN | 19.0 |
| SO₂CH₃ | 19.8 |
| COCH₃ | 20.2 |
| CO₂CH₃ | 20.3 |
| CONH₂ | 21.2 |
| H | 24.3 |
Data sourced from a computational study on similar thiophene derivatives nih.gov.
The data indicates that the methanesulfonyl group is highly effective at activating the thiophene ring for nucleophilic attack, with a calculated activation barrier comparable to other strong electron-withdrawing groups like cyano and acetyl groups nih.gov.
Potential for Displacement or Derivatization of the Sulfonyl Moiety
While the methanesulfonyl group is an excellent activator for nucleophilic substitution at other positions on the thiophene ring, its own displacement is generally more challenging compared to a halide leaving group wikipedia.org. The carbon-sulfur bond is strong, and the methanesulfinate anion that would be formed is a reasonably good leaving group, but typically not as effective as halides in SNAr reactions. For the methanesulfonyl group to act as a leaving group, the attack of a potent nucleophile at the carbon atom to which it is attached would be required.
Derivatization of the methanesulfonyl group itself, without displacement from the ring, is another potential transformation. However, the sulfonyl group is generally unreactive towards many reagents. Reactions often target the alpha-carbons of the methyl group, but this typically requires very strong bases.
More commonly, aryl methanesulfonates (Ar-O-SO₂CH₃) are used where the methanesulfonate group acts as a good leaving group in nucleophilic substitution reactions, involving the cleavage of the O-S bond masterorganicchemistry.comlibretexts.org. In the case of this compound, the sulfonyl group is directly attached to the thiophene ring (C-S bond), making analogous reactions unlikely. However, procedures for the deprotection of aryl methanesulfonates to the corresponding phenols have been developed, which proceed via cleavage of the aryl C-O bond mdpi.com. While not directly applicable, this highlights that under specific conditions, bonds to sulfonyl-containing moieties can be cleaved.
Derivatives and Analogues of 3 Methanesulfonylthiophene 2 Carbaldehyde: Structure Reactivity Relationships
Chemical Derivatization at the Aldehyde Functionality
The aldehyde group at the 2-position of the thiophene (B33073) ring in 3-Methanesulfonylthiophene-2-carbaldehyde is a versatile functional handle for a variety of chemical modifications. Its reactivity is characteristic of aromatic aldehydes, allowing for condensation reactions with primary amino compounds and elaboration into more complex molecular architectures.
Preparation and Characterization of Imines, Oximes, and Hydrazone Derivatives
The carbonyl carbon of the aldehyde is electrophilic and readily undergoes nucleophilic attack by primary amines and their derivatives to form new carbon-nitrogen double bonds.
Imines (Schiff Bases): The reaction of this compound with primary amines, typically in the presence of an acid catalyst and with the removal of water, is expected to yield the corresponding imine derivatives. These compounds, also known as Schiff bases, are characterized by the C=N-R functional group. The progress of this reaction can be monitored by spectroscopic methods such as FT-IR, observing the disappearance of the C=O stretching frequency of the aldehyde and the appearance of the C=N stretching band of the imine. ¹H NMR spectroscopy would show a characteristic singlet for the iminyl proton (-CH=N-).
Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) under mildly acidic or basic conditions would produce the corresponding oxime. Oximes of thiophene carbaldehydes are known to exist as syn and anti isomers, which could potentially be distinguished by NMR spectroscopy. The formation of the oxime can be confirmed by the appearance of a broad OH signal in the ¹H NMR spectrum and a characteristic C=N stretching frequency in the IR spectrum.
Hydrazones: Reaction with hydrazine (B178648) (N₂H₄) or its substituted derivatives (e.g., phenylhydrazine) would lead to the formation of hydrazones. These derivatives are often crystalline solids and can be useful for characterization purposes. Spectroscopic analysis would reveal the presence of N-H protons and the C=N bond, confirming the successful derivatization.
| Derivative | Reagent | Key Functional Group | Expected Spectroscopic Features |
| Imine | R-NH₂ | >C=N-R | Appearance of C=N stretch in IR; singlet for -CH=N- proton in ¹H NMR. |
| Oxime | NH₂OH | >C=N-OH | Appearance of broad OH signal in ¹H NMR; C=N stretch in IR. |
| Hydrazone | R-NH-NH₂ | >C=N-NH-R | Appearance of N-H signals in ¹H NMR; C=N stretch in IR. |
Elaboration into Extended Conjugated Systems
The aldehyde functionality of this compound is a key starting point for the synthesis of larger, π-conjugated systems, which are of interest in materials science.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with compounds containing an active methylene (B1212753) group (e.g., malononitrile (B47326), diethyl malonate) in the presence of a weak base. This leads to the formation of a new carbon-carbon double bond, extending the conjugation of the thiophene ring. The strong electron-withdrawing nature of the methanesulfonyl group is expected to enhance the reactivity of the aldehyde in this transformation.
Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene with a defined stereochemistry. By reacting this compound with a phosphorus ylide (a Wittig reagent), a variety of substituted vinylthiophenes can be synthesized, further extending the conjugated system. The nature of the ylide will determine the electronic properties and geometry of the resulting alkene.
Systematic Variation of the Sulfonyl Group
The methanesulfonyl (-SO₂CH₃) group at the 3-position plays a crucial role in modulating the electronic properties of the thiophene ring. Replacing the methyl group with other alkyl or aryl substituents allows for a systematic investigation of these effects.
Exploration of Alkyl and Aryl Sulfonyl Analogues
The synthesis of analogues with different sulfonyl groups would likely involve the oxidation of the corresponding 3-(alkylthio)- or 3-(arylthio)thiophene-2-carbaldehydes.
Alkyl Sulfonyl Analogues: Varying the alkyl chain length (e.g., ethylsulfonyl, propylsulfonyl) would primarily influence the steric bulk and solubility of the molecule, with minor electronic effects compared to the methylsulfonyl group.
Isomeric and Related Thiophene Carbaldehydes in Research Context
To fully understand the structure-property relationships of this compound, it is informative to consider its isomers, where the positions of the carbaldehyde and methanesulfonyl groups are altered.
2-Methanesulfonylthiophene-3-carbaldehyde: In this isomer, the positions of the functional groups are swapped. The aldehyde at the 3-position is generally less reactive in electrophilic substitution reactions compared to the 2-position. Its condensation reactions and ability to form extended conjugated systems would be an interesting point of comparison.
| Isomer | Position of -CHO | Position of -SO₂CH₃ |
| This compound | 2 | 3 |
| 2-Methanesulfonylthiophene-3-carbaldehyde | 3 | 2 |
| 5-Methanesulfonylthiophene-2-carbaldehyde | 2 | 5 |
Impact of Substituent Patterns on Electronic and Steric Properties
The arrangement of substituents on the thiophene ring has a profound impact on the molecule's electronic and steric properties, which in turn dictates its reactivity and potential applications.
Steric Properties: The methanesulfonyl group at the 3-position exerts a steric influence on the adjacent aldehyde group at the 2-position. This steric hindrance can affect the approach of nucleophiles to the carbonyl carbon and may influence the preferred conformation of the molecule. In derivatization reactions, the bulk of the incoming nucleophile and the size of the sulfonyl group substituent (in the case of alkyl and aryl analogues) will play a significant role in the reaction kinetics and product distribution. For instance, a bulky aryl sulfonyl group would create a more sterically crowded environment around the aldehyde compared to a methylsulfonyl group.
Advanced Applications in Organic Synthesis and Functional Materials Science
Utilization as a Versatile Synthetic Building Block
As a bifunctional reagent, 3-Methanesulfonylthiophene-2-carbaldehyde serves as a valuable starting point for a diverse array of chemical transformations. The aldehyde group readily participates in condensations, additions, and cyclizations, while the methanesulfonyl group influences the reactivity of the thiophene (B33073) ring and can act as a leaving group or a directing group in substitution reactions.
The aldehyde functionality is a key handle for the construction of new heterocyclic rings fused to or substituted on the thiophene core. Thiophene-2-carbaldehydes, in general, are pivotal intermediates in the synthesis of various biologically active heterocyclic systems. For instance, they are used to create more complex molecules and are considered key building blocks in many chemical reactions. The presence of the 3-methanesulfonyl group modulates the reactivity of the aldehyde and the thiophene ring, allowing for specific reaction pathways to be favored.
One common strategy involves condensation reactions with active methylene (B1212753) compounds followed by cyclization to yield a variety of heterocyclic structures. For example, Knoevenagel condensation with malononitrile (B47326) or its derivatives can lead to the formation of thienopyridines, which are scaffolds of interest in medicinal chemistry. Similarly, reactions with hydrazines or hydroxylamines can yield pyrazole (B372694) or isoxazole-substituted thiophenes, respectively. These transformations highlight the role of the aldehyde group as a versatile anchor for ring formation.
In the broader context of organic synthesis, thiophene-2-carbaldehydes are recognized as versatile precursors for a range of pharmaceuticals. They serve as intermediates in the synthesis of drugs such as Azosemide, Eprosartan, and Teniposide. The specific substitution pattern of this compound makes it a tailored starting material for complex target molecules where the sulfonyl group is desired in the final structure or is used to facilitate a key synthetic step.
The electron-withdrawing nature of the methanesulfonyl group can activate the thiophene ring for nucleophilic aromatic substitution, or its steric bulk can direct reactions to other positions. This control is crucial in multi-step sequences where regioselectivity is paramount. While specific, large-scale pharmaceutical syntheses starting directly from this compound are not widely documented in public literature, the established reactivity of substituted thiophene aldehydes suggests its potential as a key intermediate in the synthesis of specialized, high-value organic molecules.
The aldehyde functionality is essential for the synthesis of porphyrins and other macrocycles through condensation reactions with pyrroles or their derivatives. While the direct use of this compound in this context is not extensively reported, the principle relies on the reaction of an aldehyde with a dipyrromethane under acidic conditions (a MacDonald-type [2+2] condensation) to form the porphyrin macrocycle.
The introduction of a thiophene unit, particularly one bearing a strong electron-withdrawing group like a methanesulfonyl group, into a porphyrin-like macrocycle would be expected to significantly alter the electronic properties of the resulting architecture. Such modifications are of high interest for tuning the absorption spectra, redox potentials, and catalytic activity of these macrocycles for applications in sensing, photodynamic therapy, and catalysis. The steric and electronic influence of the 3-methanesulfonyl group would play a critical role in the kinetics of the macrocyclization and the ultimate stability and properties of the final structure.
Exploration in Materials Chemistry and Supramolecular Assemblies
The inherent properties of the substituted thiophene ring—planarity, aromaticity, and electron-rich nature—make it an excellent component for functional organic materials. The addition of the methanesulfonyl and carbaldehyde groups provides handles for further functionalization and influences the intermolecular interactions that govern material properties.
Thiophene-based molecules are foundational to the field of organic electronics, finding use in organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs). The performance of these materials is intimately linked to the molecular structure, which dictates packing in the solid state and the energy levels of the frontier molecular orbitals (HOMO and LUMO).
The incorporation of a strong electron-withdrawing group like methanesulfonyl onto the thiophene ring is a well-established strategy for lowering both the HOMO and LUMO energy levels. This can improve the air stability of n-type (electron-transporting) organic semiconductors and tune the optical and electronic properties of p-type (hole-transporting) materials. The aldehyde group on this compound can be used to extend the conjugation of the system through reactions like Wittig or Horner-Wadsworth-Emmons olefination, leading to the formation of larger, conjugated systems like thienoacene derivatives. These extended, electron-deficient π-systems are promising candidates for high-performance organic electronic materials.
| Substituent Group | Position on Thiophene Ring | Electronic Effect | Impact on Frontier Orbitals (HOMO/LUMO) | Potential Application |
|---|---|---|---|---|
| -SO₂CH₃ (Methanesulfonyl) | 3 | Strongly Electron-Withdrawing | Lowers both HOMO and LUMO levels | Air-stable n-type semiconductors, Tuning p-type materials |
| -CHO (Carbaldehyde) | 2 | Electron-Withdrawing, Reactive Handle | Lowers LUMO, enables π-extension | Precursor for conjugated oligomers and polymers |
The aldehyde functionality of this compound allows it to be incorporated into larger polymeric or dendritic structures. For instance, it can undergo polymerization through condensation reactions with other difunctional monomers to create conjugated polymers. The resulting polymers would feature the electron-deficient sulfonyl-substituted thiophene unit, which could impart desirable properties for applications in organic electronics or sensing.
In dendrimer synthesis, the aldehyde could be used as a reactive site on the periphery of a dendritic wedge or as a core molecule from which dendritic branches are grown. By reacting it with monomers containing, for example, multiple amine groups, successive generations of a dendrimer can be built. The inclusion of the 3-methanesulfonylthiophene unit within a dendrimer's structure could influence its photophysical properties, host-guest chemistry, and self-assembly behavior, making it a potentially valuable component in the design of advanced, three-dimensional macromolecular architectures.
Spectroscopic and Structural Elucidation of 3 Methanesulfonylthiophene 2 Carbaldehyde and Its Adducts
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of 3-Methanesulfonylthiophene-2-carbaldehyde is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aldehydic proton is anticipated to appear as a singlet in the downfield region, typically between δ 9.8 and 10.0 ppm, due to the strong deshielding effect of the carbonyl group. The protons of the methyl group in the methanesulfonyl moiety would likely be observed as a sharp singlet further upfield, estimated to be around δ 3.3-3.5 ppm. The two protons on the thiophene (B33073) ring are in different chemical environments and are expected to show a coupling pattern. The proton at the 5-position is likely to be the most downfield of the ring protons, appearing as a doublet, with the proton at the 4-position also appearing as a doublet at a slightly more shielded position.
Carbon-¹³ (¹³C) NMR Spectroscopy: In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde group is expected to be the most downfield signal, typically in the range of δ 180-190 ppm. The carbons of the thiophene ring would appear in the aromatic region (δ 120-150 ppm), with their specific shifts influenced by the electronic effects of the substituents. The carbon atom attached to the electron-withdrawing sulfonyl group would be significantly deshielded. The methyl carbon of the sulfonyl group is expected to have a chemical shift in the range of δ 40-50 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shifts for similar functional groups and substituted thiophenes.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aldehyde (-CHO) | 9.8 - 10.0 (singlet) | 180 - 190 |
| Thiophene C2 | - | - |
| Thiophene C3 | - | - |
| Thiophene H4 | 7.5 - 7.8 (doublet) | 125 - 135 |
| Thiophene H5 | 7.8 - 8.1 (doublet) | 130 - 140 |
| Sulfonyl (-SO₂CH₃) | 3.3 - 3.5 (singlet) | 40 - 50 |
To unambiguously assign the proton and carbon signals and to elucidate the connectivity of the molecule, various 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the protons on the thiophene ring (H4 and H5), confirming their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹³C signals for the protonated carbons of the thiophene ring and the methyl group.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong, characteristic absorption bands. A prominent band for the C=O stretching vibration of the aldehyde is expected in the region of 1680-1700 cm⁻¹. The sulfonyl group should exhibit two strong stretching vibrations: an asymmetric stretch typically around 1300-1350 cm⁻¹ and a symmetric stretch around 1140-1180 cm⁻¹. Vibrations associated with the thiophene ring, including C-H and C=C stretching, are expected in the regions of 3100-3000 cm⁻¹ and 1500-1400 cm⁻¹, respectively. The C-S stretching vibrations of the thiophene ring are generally weaker and appear at lower frequencies.
Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also be useful. The C=O stretch is typically observed in the Raman spectrum. The symmetric stretching vibration of the sulfonyl group often gives a strong Raman signal. The aromatic ring vibrations of the thiophene moiety would also be active in the Raman spectrum.
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aldehyde (-CHO) | C=O Stretch | 1680 - 1700 |
| Sulfonyl (-SO₂CH₃) | Asymmetric SO₂ Stretch | 1300 - 1350 |
| Sulfonyl (-SO₂CH₃) | Symmetric SO₂ Stretch | 1140 - 1180 |
| Thiophene Ring | C-H Stretch | 3100 - 3000 |
| Thiophene Ring | C=C Stretch | 1500 - 1400 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination (e.g., ESI-MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. Using a technique like Electrospray Ionization Mass Spectrometry (ESI-MS), the molecular ion peak ([M+H]⁺ or [M+Na]⁺) would confirm the molecular weight of this compound.
High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, allowing for the determination of its elemental composition. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would be characteristic of the molecule's structure. Expected fragmentation pathways for thiophene-sulfonyl derivatives often involve the loss of SO₂. osti.gov Other likely fragmentations would include the loss of the methyl group from the sulfonyl moiety and the loss of the formyl group. The fragmentation of the thiophene ring itself can also occur. researchgate.net
X-ray Diffraction Studies for Solid-State Molecular Conformation and Crystal Packing
Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, yielding bond lengths, bond angles, and torsion angles. This data would reveal the solid-state conformation of the molecule, including the orientation of the aldehyde and methanesulfonyl groups relative to the thiophene ring. Furthermore, X-ray diffraction analysis would elucidate the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing. While no specific X-ray diffraction data for the title compound is currently available, studies on similar thiophene-carbaldehyde derivatives have provided insights into their crystal structures. nih.gov
Conclusions and Future Perspectives in the Chemistry of 3 Methanesulfonylthiophene 2 Carbaldehyde
Synthesis and Reactivity: Achievements and Remaining Challenges
Synthesis:
A direct, one-pot synthesis of 3-Methanesulfonylthiophene-2-carbaldehyde has not been prominently reported in the literature, presenting an immediate challenge and opportunity for synthetic chemists. However, a plausible and logical synthetic strategy can be devised based on established methodologies for the functionalization of thiophene (B33073) rings. A likely two-step approach would involve the synthesis of a 3-(methylthio)thiophene-2-carbaldehyde precursor, followed by its selective oxidation to the desired sulfone.
The synthesis of the thioether precursor could potentially be achieved through various known methods for the introduction of sulfur-containing substituents and aldehydes onto a thiophene core. One possible route involves the metal-catalyzed coupling of a suitable thiophene starting material with a methylthio-containing reagent, followed by formylation at the 2-position. For instance, a cesium fluoride-induced 5-exo-dig S-cyclization in the presence of dimethyldisulfide has been used to synthesize related 3-(methylthio)thiophenes. mdpi.com
The subsequent and crucial step would be the oxidation of the thioether to the sulfone. This transformation requires a careful choice of oxidizing agents to avoid over-oxidation or unwanted side reactions with the aldehyde group. Several methods have been successfully employed for the oxidation of thiophene derivatives to their corresponding sulfones. dicp.ac.cnnih.gov A promising approach involves the use of hydrogen peroxide in the presence of a methyltrioxorhenium (MTO) catalyst, which has been shown to efficiently oxidize various thiophenes to their sulfones. nih.gov Another common and effective reagent for this type of oxidation is meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org The rate of this oxidation can be influenced by the substituents on the thiophene ring; electron-donating groups tend to increase the rate of the initial oxidation to the sulfoxide, while the subsequent oxidation to the sulfone can be affected differently. nih.gov
Remaining Challenges:
The primary challenge lies in the development of a high-yielding and regioselective synthesis of the 3-(methylthio)thiophene-2-carbaldehyde precursor. Subsequently, optimizing the selective oxidation of the thioether to the sulfone without affecting the aldehyde functionality is critical. The strong electron-withdrawing nature of the methanesulfonyl group once formed could potentially influence the stability and reactivity of the aldehyde, which needs to be considered during the reaction design and workup procedures.
Reactivity:
The reactivity of this compound is predicted to be significantly influenced by the potent electron-withdrawing nature of the methanesulfonyl group. This group is expected to decrease the electron density of the thiophene ring, making it less susceptible to electrophilic aromatic substitution reactions, which are characteristic of the parent thiophene molecule. nih.gov Conversely, this electron deficiency will activate the thiophene ring towards nucleophilic aromatic substitution and other nucleophilic attacks.
The aldehyde group at the 2-position will exhibit its typical reactivity, undergoing reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation with various nucleophiles to form imines, oximes, and other derivatives. The presence of the adjacent electron-withdrawing sulfonyl group will likely enhance the electrophilicity of the aldehyde's carbonyl carbon, potentially increasing its reactivity towards nucleophiles. Furthermore, the unique electronic properties of the thiophene sulfone moiety could open avenues for novel cycloaddition reactions where it could act as a dienophile. researchgate.net
Untapped Potential in Targeted Organic Synthesis
The bifunctional nature of this compound, possessing both a reactive aldehyde and a synthetically versatile sulfonyl group, makes it a highly attractive building block for targeted organic synthesis.
The aldehyde functionality serves as a convenient handle for the construction of more complex molecular architectures. It can participate in a wide array of carbon-carbon bond-forming reactions, including aldol (B89426) condensations, Wittig reactions, and Grignard additions. These reactions would allow for the elaboration of the side chain at the 2-position, leading to a diverse range of derivatives. For instance, condensation with active methylene (B1212753) compounds could yield α,β-unsaturated ketones, which are valuable intermediates in their own right.
The methanesulfonyl group, while being a strong directing group, can also be a target for synthetic modification. Although the C-S bond in the sulfone is generally robust, under specific conditions, it can be cleaved or transformed. More importantly, the sulfonyl group can influence the acidity of adjacent protons and direct metallation reactions, providing pathways for further functionalization of the thiophene ring.
The combination of these two functional groups in a single molecule allows for orthogonal chemical transformations, where one group can be reacted selectively while the other remains intact. This feature is particularly valuable in the multi-step synthesis of complex target molecules, including pharmaceuticals and biologically active compounds. The thiophene nucleus itself is a well-established pharmacophore found in numerous approved drugs. nih.gov The introduction of a methanesulfonyl group could modulate the pharmacokinetic and pharmacodynamic properties of thiophene-based drug candidates.
Prospects for Advanced Functional Materials
Thiophene-based materials have been at the forefront of research in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.net The electronic properties of these materials are highly tunable through the chemical modification of the thiophene monomer.
The incorporation of a strongly electron-withdrawing methanesulfonyl group into a thiophene-2-carbaldehyde (B41791) unit is expected to significantly lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting materials. This modulation of the electronic bandgap is a critical aspect in the design of new materials for electronic applications. Thiophene 1,1-dioxides (thiophene sulfones) have been shown to be valuable building blocks for tuning the optoelectronic properties of conjugated polymers. acs.org
The aldehyde functionality of this compound provides a straightforward route for its incorporation into polymeric structures. For example, it can be used in condensation polymerization reactions with suitable co-monomers to create donor-acceptor conjugated polymers. The sulfone unit would act as the acceptor moiety, which is a common strategy for designing low bandgap polymers for organic solar cells. Fused-thiophene and sulfone-based donor-acceptor conjugated polymers have recently been explored for enhanced hydrogen production. acs.org
Furthermore, the polarity and potential for intermolecular interactions introduced by the methanesulfonyl and carbaldehyde groups could influence the solid-state packing and morphology of thin films, which are crucial factors for device performance. The development of highly emissive thiophene-based materials is an active area of research, and the unique electronic structure of this compound could lead to novel fluorescent materials. rsc.org
Interdisciplinary Research Opportunities
The unique chemical structure of this compound opens up a plethora of opportunities for interdisciplinary research, bridging synthetic chemistry with materials science, medicinal chemistry, and chemical biology.
Medicinal Chemistry: Thiophene derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. pharmaguideline.com The introduction of a methanesulfonyl group can significantly alter the biological profile of a molecule. Therefore, synthesizing a library of compounds derived from this compound and screening them for various biological activities is a promising avenue for drug discovery. For example, thiosemicarbazone derivatives of functionalized thiophenes have been investigated as inhibitors of cathepsin L. nih.gov
Materials Science: The potential of this compound as a monomer for novel conjugated polymers, as discussed earlier, warrants collaboration between synthetic chemists and materials scientists. The synthesis of new polymers and the characterization of their optical, electronic, and charge-transport properties could lead to the development of next-generation electronic devices. The use of thiophene-sulfur doped reduced graphene oxide has shown promise in electronic and optoelectronic devices, highlighting the interest in sulfur-containing functional materials. researchgate.net
Chemical Biology: The aldehyde group can be used to covalently label biomolecules, such as proteins and nucleic acids, through the formation of Schiff bases. This could enable the development of chemical probes to study biological processes. The unique spectroscopic properties that might arise from the thiophene sulfone core could be exploited for fluorescent labeling and imaging applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
